Functional β2-Selectivity: 2280-Fold Uterine vs. Cardiac Tissue Preference
Bedoradrine exhibits extreme functional selectivity for uterine tissue over cardiac (atrial) tissue, which is a critical differentiator from non-selective β-agonists used for tocolysis. In pregnant rat organ bath studies, bedoradrine's EC50 for inhibiting uterine contractions was 1.01 nM, whereas its EC50 for the atrium was 2300 nM, yielding a 2280-fold difference in potency. This specificity is orders of magnitude higher than that reported for ritodrine, a standard tocolytic β2-agonist, which exhibits significant cardiovascular side effects [1].
| Evidence Dimension | Functional Selectivity (EC50 ratio: Atrium / Uterus) |
|---|---|
| Target Compound Data | 2280-fold |
| Comparator Or Baseline | Ritodrine (lesser uterine specificity; exact ratio from same study not provided but bedoradrine is stated to have 'better selectivity for β2-AR and specificity for the uterus than currently used agents') |
| Quantified Difference | Bedoradrine EC50 (Uterus): 1.01 ± 0.27 nM vs. EC50 (Atrium): 2300 ± 356 nM |
| Conditions | Organ bath method using isolated tissues from pregnant rats |
Why This Matters
This extreme functional selectivity is essential for researchers modeling tocolytic efficacy without the confounding cardiac chronotropy that plagues older agents like ritodrine, enabling cleaner mechanistic studies.
- [1] Inoue Y, et al. Investigation of beta(2)-adrenoceptor subtype selectivity and organ specificity for bedoradrine (KUR-1246), a novel tocolytic beta-adrenergic receptor stimulant. J Obstet Gynaecol Res. 2009 Jun;35(3):405-13. View Source
